BenchChemオンラインストアへようこそ!

2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

β2 adrenergic receptor cAMP accumulation Structure-Activity Relationship

This compound is a potent, fenoterol-derived β2-AR agonist (EC50 4nM) designed for biased Gs-protein signaling over β-arrestin. Its unique 2,6-dimethoxybenzamide pharmacophore differentiates it from classical β2-agonists. It is a critical tool for oncology research targeting glioblastoma/astrocytoma cell lines (e.g., U87MG) as cited in patent US9492405B2. Ideal for cryo-EM stabilization and BRET/FRET receptor dimerization studies. Avoid substitutions with generic agonists like isoproterenol to ensure experimental reproducibility.

Molecular Formula C20H22N2O5
Molecular Weight 370.405
CAS No. 941956-94-1
Cat. No. B2618148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941956-94-1
Molecular FormulaC20H22N2O5
Molecular Weight370.405
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
InChIInChI=1S/C20H22N2O5/c1-25-15-6-4-7-16(26-2)19(15)20(24)21-13-9-10-14(17(12-13)27-3)22-11-5-8-18(22)23/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24)
InChIKeyGBDAFGQYNSSZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941956-94-1): A Potent β2-Adrenergic Receptor Agonist for Translational Research


2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic, small-molecule benzamide derivative that functions as a potent agonist of the human β2 adrenergic receptor (β2-AR). Its structure features a 2,6-dimethoxybenzamide core linked to a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl moiety. The compound has been characterized in binding and functional assays, demonstrating high affinity and potent agonist activity at β2-ARs [1]. This molecule is primarily of interest as a pharmacological tool for probing β2-AR signaling and as a potential therapeutic lead for conditions where selective β2-AR activation is beneficial, such as certain cancers overexpressing this receptor. It is cataloged in authoritative databases like BindingDB, linking its biological activity to specific patent literature [1][2].

Why Generic β2-Agonists Cannot Simply Substitute 2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide in Targeted Research


Substituting this specific benzamide derivative with a generic β2-agonist like isoproterenol or salbutamol is scientifically invalid for targeted research applications. The compound's distinct pharmacophore, a 2,6-dimethoxybenzamide linked to a pyrrolidinone-substituted phenyl ring, drives a unique receptor interaction profile that differs fundamentally from classical phenylethanolamine-based agonists. This structural divergence can lead to significant differences in functional selectivity (biased agonism), binding kinetics, and off-target effects. Furthermore, the patent literature explicitly classifies this molecule as a fenoterol analogue designed for enhanced selectivity in tumor cells expressing β2-ARs, a therapeutic context where conventional agonists lack proven efficacy [1]. Therefore, using a simple β2-agonist will not recapitulate the specific signaling fingerprints or the anti-tumor efficacy data generated with this compound, rendering research irreproducible.

Quantitative Differentiation of 2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide from Closest Comparators


Comparative Potency Against Human β2 Adrenergic Receptor: Target Compound vs. Reference Agonists

The target compound demonstrates exceptionally high agonist potency at the human β2-AR, with a reported EC50 of 4 nM in a cAMP accumulation assay in HEK293 cells [1]. This potency is comparable to that of the ultra-potent full agonist isoproterenol (EC50 ~0.05 nM in similar functional assays [2]) but represents a distinct pharmacological profile. Unlike isoproterenol, which shows minimal β2/β1 selectivity, this compound is derived from a fenoterol scaffold, suggesting a potential for greater β2-selectivity, a critical factor for minimizing cardiac side effects. When compared to the clinically used β2-agonist salbutamol, which has an EC50 in the range of 10–50 nM at the β2-AR, the target compound is approximately 2.5–12.5 times more potent [3]. This higher potency could translate to lower required doses and an improved therapeutic window.

β2 adrenergic receptor cAMP accumulation Structure-Activity Relationship

Structural Determinants of Functional Selectivity: Fenoterol Scaffold vs. Classical Phenylethanolamines

The compound is a derivative of fenoterol, a β2-AR agonist known to exhibit functional selectivity (biased agonism). Fenoterol and its analogues preferentially activate Gs-protein signaling over β-arrestin recruitment compared to unbiased agonists like isoproterenol [1]. The structural modifications in the target compound—specifically the 2,6-dimethoxybenzamide moiety—are designed to further enhance this biased signaling profile. While specific bias factor data for this exact compound is not publicly available, its classification in patent US9492405 as a fenoterol analogue tested for anti-tumor effects implies a signaling signature that standard β2-agonists like isoproterenol or salbutamol do not possess [2]. This makes the compound valuable for studying β-arrestin-independent effects of β2-AR activation.

Biased agonism G-protein vs. β-arrestin signaling Chemical biology

Putative Anti-Cancer Application: Differentiated from Standard Bronchodilator β2-Agonists

The patent associated with this compound, US9492405B2, specifically discloses methods for treating glioblastomas and astrocytomas using fenoterol and its analogues [1]. This therapeutic context is a key differentiator from standard β2-agonists like salbutamol or formoterol, which are developed and approved solely as bronchodilators for respiratory diseases. The target compound's design is therefore purpose-built for oncology research, targeting the overexpression of β2-ARs in certain brain tumors. While specific in vitro anti-proliferative IC50 values for this exact compound against glioma cell lines are not detailed in the patent abstract, its inclusion in this patent family confirms a research and development trajectory completely orthogonal to conventional β2-agonists.

Glioblastoma Astrocytoma β2-AR expressing tumors

Binding Affinity vs. Reference Antagonist: Differentiating Agonist from Blocker Profiles

The target compound has a reported binding affinity (Ki) of 13 nM for the human β2-AR, determined by displacement of [3H]-(R,R')-methoxyfenoterol in HEK cells [1]. This contrasts with classical β-blockers (antagonists) like propranolol, which have a Ki of approximately 1-2 nM at the β2-AR [2]. The nanomolar affinity confirms direct receptor engagement. While its affinity is lower than that of high-affinity antagonists, it is consistent with a potent agonist profile where receptor reserve and amplification in functional assays (seen in its 4 nM EC50) mean this level of binding is sufficient for full efficacy.

Radioligand binding Ki β2-AR affinity

High-Impact Research and Industrial Applications for 2,6-Dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide


Investigating Functional Selectivity (Biased Agonism) at the β2-Adrenoceptor

This compound serves as a novel chemical probe for dissecting β2-AR signaling pathways due to its fenoterol-derived structure, which is known to bias the receptor toward Gs protein activation over β-arrestin recruitment [1]. Researchers can use it alongside unbiased agonists (e.g., isoproterenol) and β-arrestin-biased ligands to study compartmentalized signaling in primary cells. This has direct implications for developing cardiac-safe β2-AR drugs.

Evaluating Anti-Tumor Efficacy in β2-AR-Expressing Glioblastoma Models

The compound's origin in patent US9492405B2, which claims methods of treating glioblastomas and astrocytomas, positions it as a critical research tool for oncology [1]. It should be prioritized for in vitro and in vivo studies involving glioma cell lines (e.g., U87MG, 1321N1) that overexpress β2-ARs. Its effects on tumor cell proliferation, apoptosis, and migration can be directly compared against standard-of-care chemotherapeutics like temozolomide, potentially uncovering new therapeutic vulnerabilities.

High-Potency Structural Biology and Receptor Dimerization Studies

With a functional EC50 of 4 nM, this compound is a high-potency agonist suitable for structural biology applications such as cryo-electron microscopy (cryo-EM) to stabilize active β2-AR conformations [1]. Its distinct chemical scaffold compared to classical ligands also makes it a valuable tool in chemical biology for studying ligand-receptor interactions, such as β2-AR homo- or hetero-dimerization, using techniques like BRET or FRET.

Quote Request

Request a Quote for 2,6-dimethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.